
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate” is a chemical compound . It has a molecular formula of C16H13NO7S and a molecular weight of 363.34.
Synthesis Analysis
The synthesis of compounds related to “1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate” has been reported in the literature . For example, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The structure of related compounds has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . In one study, the structure was solved using SHELXS 97 by direct method and was refined by full matrix least squares based on F2 using SHELXL-2018/3 .Chemical Reactions Analysis
The chemical reactions involving “1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate” and its related compounds have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate” include a molecular weight of 363.34. More detailed properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Anticancer Agent
The compound has shown promising results as an anticancer agent. For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a derivative of the compound, exhibited significant anticancer activity against EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN cancer cell lines . It was found to exhibit better anticancer activity than thalidomide against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines .
Antioxidant
The compound also has potential as an antioxidant. Specifically, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated significant antioxidant activity .
EGFR Inhibitor
The compound has been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival. This makes it a potential therapeutic agent for diseases characterized by overactive EGFR, such as certain types of cancer .
Pharmaceutical Synthesis
The compound is used in the synthesis of various pharmaceuticals. Its unique structure and reactivity make it a valuable building block in the creation of new drugs .
Herbicides
N-isoindoline-1,3-dione heterocycles, a class of compounds that includes the compound , have been used in the synthesis of herbicides .
Dyes and Colorants
These compounds have also found use in the production of dyes and colorants, thanks to their ability to form stable, brightly colored complexes with various metals .
Direcciones Futuras
The future directions for the study and application of “1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate” and its related compounds could involve further exploration of their potential as inhibitors of acetylcholinesterase , which could have implications for the treatment of Alzheimer’s disease.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S/c1-22-13-8-7-10(9-14(13)23-2)25(20,21)24-17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKTKXBHZPJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

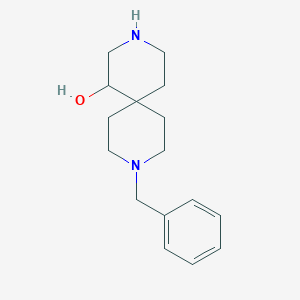
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)
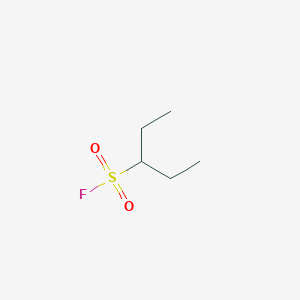
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)
![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)
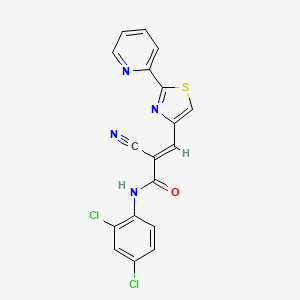
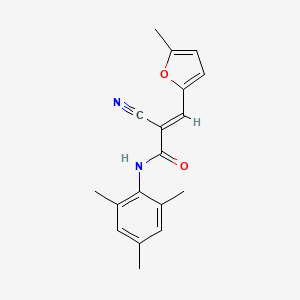
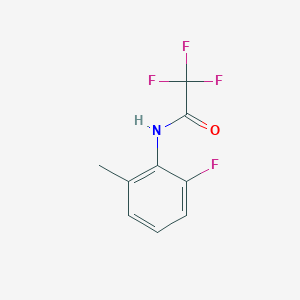
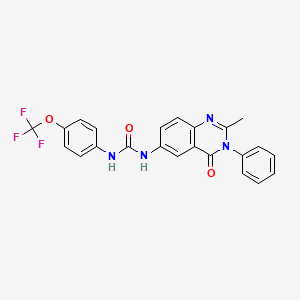
![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)